![molecular formula C18H22N2O B112375 [2-(4-Benzylpiperazin-1-yl)phenyl]methanol CAS No. 261178-24-9](/img/structure/B112375.png)

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Vue d'ensemble

Description

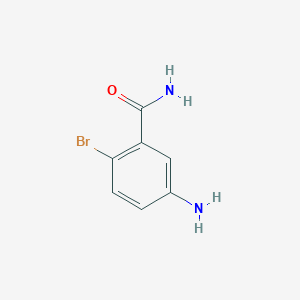

“[2-(4-Benzylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 261178-24-9 and a linear formula of C18 H22 N2 O . Its IUPAC name is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .

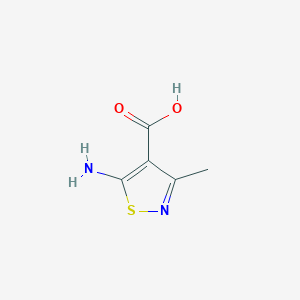

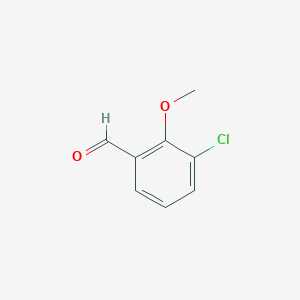

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular weight of this compound is 282.39 . The InChI code is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .Physical And Chemical Properties Analysis

The predicted density of this compound is 1.153±0.06 g/cm3 . The predicted boiling point is 445.6±45.0 °C . The predicted vapor pressure is 1.01E-08mmHg at 25°C . The refractive index is 1.616 .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been synthesized and evaluated for its potential in combating microbial infections. It exhibits significant antibacterial and antifungal activities , which are comparable to standard treatments . The effectiveness of these compounds against microbes makes them promising candidates for developing new antimicrobial agents.

Carbonic Anhydrase Inhibition

Derivatives of this compound have been designed to act as inhibitors of carbonic anhydrase (CA), an enzyme crucial for many physiological functions. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis .

Apoptosis Induction in Cancer Therapy

Some derivatives have shown the ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines. This is achieved through the inhibition of tubulin polymerization, an essential process for cell division. The compound’s role in apoptosis makes it a valuable asset in cancer research and therapy .

Molecular Docking Studies

The compound has been used in molecular docking studies to predict binding orientations with protein targets. This application is crucial in drug design and discovery, helping to identify how potential drug candidates might interact with their targets .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as standards or reagents in various assays due to their well-characterized structures and properties. This application is vital for the development of new analytical methods .

Chemical Engineering

In the field of chemical engineering, the compound’s synthesis process involves techniques like reductive amination, which can be optimized for large-scale production. This has implications for the manufacturing of pharmaceuticals and other chemical products .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the antimicrobial properties of the compound could be explored for environmental decontamination and as a treatment for biofilms in water treatment facilities .

Materials Science

The compound’s derivatives could potentially be used in the development of new materials with biological activity. This includes creating surfaces with antimicrobial properties, which is an area of growing interest in materials science .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and receptors

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

It’s possible that this compound affects multiple pathways, given the complexity of biological systems and the potential for diverse interactions with various targets

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, and further studies are needed to outline these characteristics for [2-(4-Benzylpiperazin-1-yl)phenyl]methanol .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential effects at the molecular and cellular levels

Propriétés

IUPAC Name |

[2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNZIYACKKYLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372440 | |

| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Benzylpiperazin-1-yl)phenyl]methanol | |

CAS RN |

261178-24-9 | |

| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

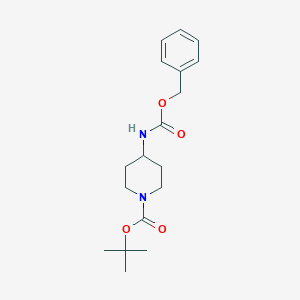

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.